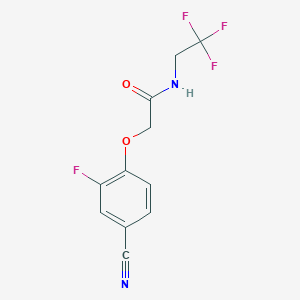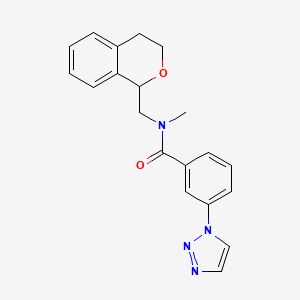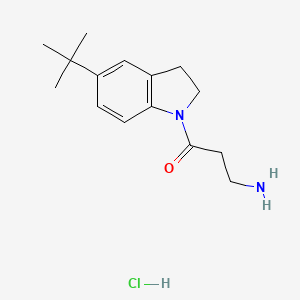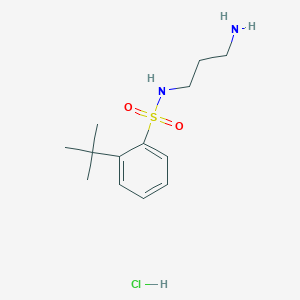
5-(furan-2-yl)-N-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(furan-2-yl)-N-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic compound that contains a furan ring, a thiophene ring, and an oxadiazole ring.
Applications De Recherche Scientifique
5-(furan-2-yl)-N-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-amine has potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, this compound has been shown to have anticancer, antibacterial, and antifungal activities. In biochemistry, this compound has been used as a fluorescent probe for the detection of metal ions. In material science, this compound has been used as a building block for the synthesis of novel materials.
Mécanisme D'action
The mechanism of action of 5-(furan-2-yl)-N-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-amine varies depending on its application. In anticancer activity, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In antibacterial and antifungal activities, this compound has been shown to disrupt the cell membrane of bacteria and fungi, leading to cell death. In metal ion detection, this compound acts as a chelating agent, forming a complex with metal ions and emitting fluorescence.
Biochemical and Physiological Effects
This compound has been shown to have biochemical and physiological effects in various studies. In a study on its anticancer activity, this compound was found to inhibit the growth of cancer cells in vitro and in vivo. In a study on its antibacterial activity, this compound was found to have potent antibacterial activity against Gram-positive bacteria. In a study on its antifungal activity, this compound was found to have potent antifungal activity against Candida albicans. In a study on its metal ion detection, this compound was found to have high selectivity and sensitivity for the detection of copper ions.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(furan-2-yl)-N-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-amine in lab experiments include its versatility, high selectivity, and sensitivity. However, there are also limitations to using this compound, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are many future directions for the research on 5-(furan-2-yl)-N-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-amine. Some potential areas of research include the development of novel anticancer, antibacterial, and antifungal agents based on this compound, the synthesis of new materials using this compound as a building block, and the further study of its mechanism of action and potential toxicity. Additionally, there is potential for the development of new diagnostic tools based on this compound's metal ion detection properties.
In conclusion, this compound is a versatile compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is needed to fully understand its potential and limitations.
Méthodes De Synthèse
The synthesis of 5-(furan-2-yl)-N-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-amine can be achieved through a multistep process. The first step involves the synthesis of 2-(furan-2-yl)acetic acid, which is then converted to 2-(furan-2-yl)acetonitrile. The second step involves the synthesis of 2-(thiophen-2-yl)acetonitrile, which is then reacted with 2-(furan-2-yl)acetonitrile in the presence of a catalyst to form this compound.
Propriétés
IUPAC Name |
5-(furan-2-yl)-N-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2S/c1-4-9(15-5-1)10-13-14-11(16-10)12-7-8-3-2-6-17-8/h1-6H,7H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGHOXDWNGLMHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-5-[[2-(1,2-oxazol-3-yl)acetyl]amino]benzoic acid](/img/structure/B7640489.png)


![2-(2,6-Difluorophenyl)-4-[(3-methylpyrazol-1-yl)methyl]-1,3-oxazole](/img/structure/B7640513.png)
![1-[2-(3-Methoxyphenoxy)ethyl]-3-methylpyrazole](/img/structure/B7640519.png)
![3-[4-[(2-Chloro-4-fluorobenzoyl)amino]phenyl]propanoic acid](/img/structure/B7640526.png)

![[2-(5-Methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]-[3-(triazol-1-yl)phenyl]methanone](/img/structure/B7640541.png)
![2-Propan-2-yl-5-[(3-thiophen-2-ylpyrazol-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7640570.png)
![5-(furan-2-yl)-N-[(5-methylfuran-2-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7640576.png)
![N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-3-(triazol-1-yl)benzamide](/img/structure/B7640583.png)


